2-bromo-N,N-dimethylbutanamide
Overview
Description
2-bromo-N,N-dimethylbutanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, which means it contains a bromine atom attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-dimethylbutanamide typically involves the bromination of N,N-dimethylbutanamide. One common method is to react N,N-dimethylbutanamide with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
N,N-dimethylbutanamide+Br2→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form N,N-dimethylbutanamide.
Oxidation Reactions: Under certain conditions, the compound can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or primary amines in solvents such as ethanol or water.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as N,N-dimethylbutanamide derivatives.
Reduction Reactions: N,N-dimethylbutanamide.
Oxidation Reactions: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-bromo-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N,N-diethylbutanamide: Similar structure but with ethyl groups instead of methyl groups.
2-chloro-N,N-dimethylbutanamide: Contains a chlorine atom instead of a bromine atom.
2-bromo-N,N-dimethylpentanamide: Similar structure but with a longer carbon chain.
Uniqueness
2-bromo-N,N-dimethylbutanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Properties
IUPAC Name |
2-bromo-N,N-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWWOIPEHSLORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959996 | |
Record name | 2-Bromo-N,N-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39221-60-8 | |
Record name | 2-Bromo-N,N-dimethylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39221-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N,N-dimethylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039221608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N,N-dimethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N,N-dimethylbutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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